molecular formula C12H24N2O2 B11720236 tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate

tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate

Cat. No.: B11720236
M. Wt: 228.33 g/mol
InChI Key: GBQCWTIAMWDUCH-LCYFTJDESA-N
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Description

tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate is a carbamate derivative featuring a tert-butyl protecting group and a substituted imine (Z-configuration) at the pentan-3-ylideneamino position. This compound is structurally characterized by its bulky tert-butyl moiety, which enhances steric protection of the carbamate group, and a conjugated imine system that may influence reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate

InChI

InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15)/b13-9-

InChI Key

GBQCWTIAMWDUCH-LCYFTJDESA-N

Isomeric SMILES

CC/C(=N/NC(=O)OC(C)(C)C)/C(C)(C)C

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under mild conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound serves as a key intermediate in multi-step syntheses, often involving:

  • Three-component domino reactions with amino acids (e.g., tert-leucine), ketones (e.g., 2,2-dimethylpentan-3-one), and activated alkenes (e.g., dimethyl fumarate) to form pyrrolidine frameworks .

  • Protection of amines via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Example Reaction Sequence

  • Condensation of tert-leucine with 2,2-dimethylpentan-3-one generates an imine intermediate.

  • 1,3-Dipolar cycloaddition with dimethyl fumarate forms a pyrrolidine scaffold.

  • Boc protection of the resulting amine yields tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate .

Reactivity in Cycloaddition and Rearrangement Reactions

The compound participates in stereoselective transformations due to its (Z)-configured imine and bulky tert-butyl group:

Reaction Type Conditions Outcome Yield Source
1,3-Dipolar CycloadditionDMF–toluene, Dean–Stark apparatus, 80 hDiastereomeric pyrrolidines (e.g., 8 , 9 ) with cis-tert-butyl groups36–45%
Curtius RearrangementDi-tert-butyl dicarbonate, Zn(OTf)₂Isocyanate intermediates trapped as carbamates60–77%
Indium-Mediated AlkylationInCl₃, alkyl chloroformatesSelective N-alkylation of carbamates>85%

Key Observations

  • The tert-butyl group induces steric hindrance, favoring cis-configuration in cycloadducts .

  • Reaction with ethyl lithium (EtLi) leads to nitroxide radicals (e.g., 23 ) but risks decomposition at elevated temperatures .

Stability and Functional Group Transformations

  • Hydrolysis : The Boc group is cleaved under acidic conditions (e.g., CF₃COOH) to regenerate the amine .

  • Oxidation : Treatment with mCPBA converts pyrrolidines to nitrones (e.g., 20 ), which are precursors to nitroxides .

  • Reduction : Reacts with ascorbate at a rate constant k2=(2.0±0.1)×103M1s1k_2 = (2.0 \pm 0.1) \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1}, faster than less hindered analogs due to destabilization of the planar nitroxide moiety .

Synthetic Challenges and Mitigations

  • Steric Hindrance : Limits reactivity in nucleophilic substitutions; addressed using indium catalysts or excess reagents .

  • Thermal Sensitivity : Controlled by low-temperature protocols (−15°C) during radical isolation .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate is used as a protecting group for amines. It helps in preventing unwanted side reactions during multi-step synthesis .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the selective modification of biomolecules .

Medicine: In medicinal chemistry, it is used in the development of drugs, particularly those targeting enzymes and receptors. It aids in the stabilization of drug molecules .

Industry: The compound finds applications in the production of polymers and resins. It is used as an intermediate in the synthesis of various industrial chemicals .

Mechanism of Action

The mechanism of action of tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate involves the formation of a stable carbamate linkage. This linkage is resistant to hydrolysis under physiological conditions, making it useful in drug design. The compound interacts with molecular targets such as enzymes and receptors, modulating their activity through covalent bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentyl and Bicyclic Carbamates

Compounds such as tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate (CAS: 774212-81-6) and tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7) share the tert-butyl carbamate core but differ in their substituent geometry. These compounds exhibit rigid cyclic frameworks, which confer distinct conformational stability compared to the linear pentan-3-ylideneamino chain in the target compound. For example:

  • Cyclopentyl derivatives (e.g., PB06575, CAS: 225641-84-9) often serve as intermediates in drug discovery due to their constrained ring systems, which mimic bioactive conformations .
  • Bicyclic carbamates (e.g., tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate) are valued for their enhanced metabolic stability and bioavailability in medicinal chemistry .
Compound Name Key Structural Feature CAS Number Reactivity/Application Notes
tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate Linear imine chain (Z-configuration) N/A Potential for dynamic covalent chemistry due to imine reversibility
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate Cyclopentyl amine 774212-81-6 Used in peptide mimetics and kinase inhibitors
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclic formyl group 1932203-04-7 Scaffold for rigidified drug candidates

Hydroxy- and Fluoro-Substituted Carbamates

Compounds like tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) and tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) highlight the impact of polar substituents:

  • Hydroxy groups enhance solubility and hydrogen-bonding capacity, making these derivatives suitable for aqueous-phase reactions .
  • Fluoro substituents (e.g., PB07759, CAS: 907544-17-6) improve metabolic stability and membrane permeability in CNS-targeting therapeutics .

In contrast, the imine group in this compound may confer pH-dependent reactivity, enabling applications in stimuli-responsive materials or prodrug systems.

Linear vs. Branched Carbamates

The target compound’s linear pentan-3-ylideneamino chain contrasts with branched analogs such as tert-butyl (S)-(1,5-bis(dodecylamino)-1,5-dioxopentan-2-yl)carbamate (). Branched derivatives often exhibit higher lipophilicity, favoring membrane interaction in surfactant or drug-delivery systems . The linear imine chain in the target compound, however, may prioritize conjugation and electronic effects over lipophilicity.

Biological Activity

Tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate is a carbamate derivative notable for its unique structural features, which include a tert-butyl group and a (Z)-2,2-dimethylpentan-3-ylideneamino moiety. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{25}N_{2}O_{2}, with a molecular weight of approximately 241.35 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which can improve its solubility in organic solvents and biological membranes.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have indicated potential applications in various therapeutic areas:

  • Anticancer Activity : Preliminary studies suggest that carbamate derivatives may exhibit cytotoxic effects against certain cancer cell lines. The structural modifications in this compound could enhance these properties through mechanisms such as apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to disease pathways. For instance, carbamate derivatives are often evaluated for their role as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Some studies have shown that carbamates can possess antimicrobial activity against various pathogens. The lipophilic nature of this compound may facilitate membrane penetration, enhancing its efficacy as an antimicrobial agent .

Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various functional groups. The general procedure includes:

  • Formation of the amine : Using 2,2-dimethylpentan-3-one as a starting material.
  • Carbamoylation : Reacting the amine with tert-butyl chloroformate to form the carbamate.

This method allows for modifications that can optimize biological activity through structure-activity relationship (SAR) studies.

Case Studies and Research Findings

While comprehensive data specifically on this compound is limited, related compounds have been extensively studied:

Compound NameBiological ActivityReference
Tert-butyl (3-Aminopropyl)carbamateAnticancer properties in vitro
Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonateEnzyme inhibition
Tert-butyl (3-amino-2,2-dimethylpropyl)carbamateAntimicrobial activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate?

  • Methodology : Carbamate derivatives are often synthesized via condensation reactions. A common approach involves coupling tert-butyl carbamate with substituted amines or ketones using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate the carbonyl group . For stereoselective synthesis, reaction conditions (e.g., temperature, solvent polarity) must be optimized to favor the (Z)-isomer, as geometric isomerism impacts reactivity and crystal packing .
  • Example : In analogous compounds, LC-MS and NMR are used to monitor reaction progress and confirm regioisomeric ratios (e.g., 85:15 ratios observed in similar syntheses) .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • X-ray crystallography : Resolve stereochemistry and confirm the (Z)-configuration. SHELX software (e.g., SHELXL/SHELXS) is widely used for refinement, leveraging hydrogen bonding and van der Waals interactions to validate molecular geometry .
  • Spectroscopy : ¹H/¹³C NMR for functional group analysis; LC-MS for purity and molecular weight confirmation .
    • Data Table :
TechniqueKey ParametersReference
X-rayR-factor < 0.05, space group P2₁2₁2₁
¹H NMR (CDCl₃)δ 1.4 ppm (t-Bu), δ 6.2 ppm (imine proton)
LC-MS[M+H]⁺ m/z calculated: 327.32

Q. What are common reactivity patterns of this carbamate in organic transformations?

  • The tert-butyl carbamate group (Boc) acts as a protective group for amines, removable under acidic conditions (e.g., TFA). The imine moiety (C=N) participates in cycloadditions or nucleophilic additions, enabling access to heterocycles like pyrazoles or oxazolidinones .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Case Study : Discrepancies in imine bond geometry (Z vs. E) may arise if NMR suggests free rotation, while X-ray shows a fixed configuration. Computational methods (DFT calculations) can model energy barriers to rotation, while variable-temperature NMR experiments assess dynamic behavior . Refinement protocols in SHELXL (e.g., TWIN commands) address twinning or disorder in crystallographic data .

Q. What strategies improve stereoselective synthesis of the (Z)-isomer?

  • Steric Control : Bulky substituents (e.g., 2,2-dimethyl groups) favor the (Z)-isomer by hindering the E-configuration. Diastereoselective intramolecular α-amidoalkylation reactions, as seen in bicyclic carbamates, achieve >90% selectivity using chiral auxiliaries .
  • Catalysis : Asymmetric hydrogenation with Ru-BINAP catalysts or organocatalytic methods (e.g., proline derivatives) can enhance enantiomeric excess .

Q. How is computational modeling applied to predict intermolecular interactions in solid-state structures?

  • Methods :

  • Hirshfeld Surface Analysis : Maps close contacts (e.g., C–H···O bonds) in crystal packing, validated against experimental X-ray data .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystallization to optimize polymorph formation .

Data Contradiction Analysis

Q. Why might NMR data suggest impurities despite high LC-MS purity?

  • Root Cause : Residual solvents or rotameric equilibria (e.g., Boc group rotation) can create split signals. 2D NMR (COSY, NOESY) or deuteration experiments clarify dynamic processes .

Key Research Findings

  • Crystal Engineering : The compound’s tert-butyl group induces hydrophobic pockets in crystals, enabling host-guest chemistry applications .
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, making it suitable for high-temperature reactions .

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